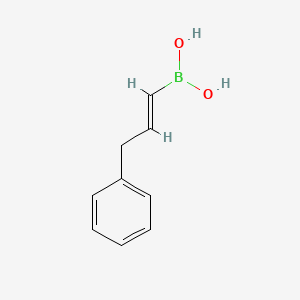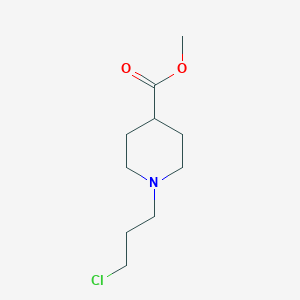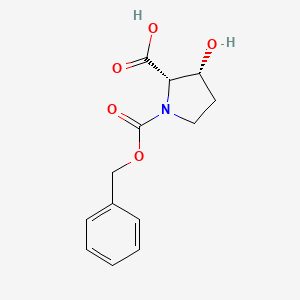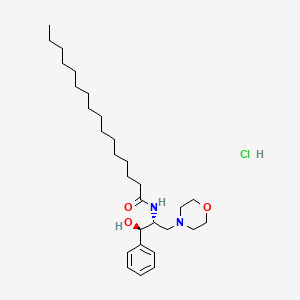
exo-Hydroxytandospirone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Analytical reference standard for Tandospirone metabolite
Aplicaciones Científicas De Investigación
Hematopoietic Stem Cell Proliferation
A study by Nečas, Ponka, and Neuwirt (1976) using Hydroxyurea, a compound related to exo-Hydroxytandospirone, explored the proliferation rate of hematopoietic stem cells in mice. This research is significant for understanding the behavior of stem cells, especially after irradiation or transplantation, highlighting potential applications in regenerative medicine and treatment of radiation injuries (Nečas, Ponka, & Neuwirt, 1976).
Neuroendocrine and Neuroimaging Studies
Tandospirone, closely related to this compound, has been used to study neuroendocrine responses and 5-HT1A receptor binding in the human brain using positron emission tomography (PET). This research by Nakayama et al. (2002) contributes to our understanding of neuroendocrine mechanisms and brain receptor dynamics, which are crucial in developing treatments for neurological and psychiatric disorders (Nakayama et al., 2002).
Medicinal Inorganic Chemistry
Thompson, Barta, and Orvig (2006) explored the medicinal applications of hydroxypyrones and hydroxypyridinones, classes of compounds related to this compound. Their research focuses on developing metallocomplexes for various medicinal applications, including iron removal or supplementation and imaging applications, highlighting the versatility of these compounds in therapeutic contexts (Thompson, Barta, & Orvig, 2006).
Exosome Research in Cancer and Neurodegenerative Diseases
Recent studies have focused on the use of exosomes for therapeutic applications. Wei et al. (2019) investigated exosome-loaded doxorubicin for osteosarcoma treatment, demonstrating the potential of exosomes as carriers for chemotherapeutic drugs. Similarly, Soliman et al. (2021) discussed the use of exosomes in diagnosing and treating Alzheimer's Disease, showcasing their low immunogenicity and efficiency as drug delivery vehicles (Wei et al., 2019); (Soliman et al., 2021).
Propiedades
Número CAS |
117210-21-6 |
|---|---|
Fórmula molecular |
C21H29N5O3 |
Peso molecular |
399.49 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



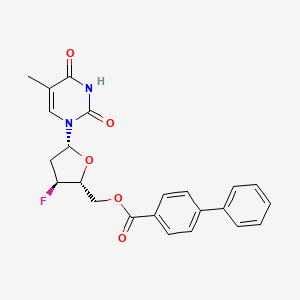
![(5Z)-2-[5-(dimethylamino)thiophen-2-yl]-5-(5-dimethylazaniumylidenethiophen-2-ylidene)-3,4-dioxocyclopenten-1-olate](/img/structure/B1148448.png)
![1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide](/img/structure/B1148453.png)

